2,5-Dichloro-3-nitropyridine
Overview
Description
2,5-Dichloro-3-nitropyridine is a compound that belongs to the class of nitropyridines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of nitro and chloro substituents on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of nitropyridine derivatives often involves substitution reactions. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine includes steps such as substitution, oxidation, nitration, and ammoniation . Similarly, 2-amino-3-nitropyridine-6-methoxy is synthesized from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes . These methods highlight the reactivity of chloro and nitro groups on the pyridine ring, which can be exploited to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives is often characterized by X-ray crystallography, IR, NMR, and other spectroscopic methods. For example, the crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been determined, revealing a layered arrangement stabilized by hydrogen bonds . The study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile also involved X-ray analysis, which showed that the compound crystallizes with two independent molecules in the asymmetric unit .
Chemical Reactions Analysis
Nitropyridines can undergo a variety of chemical reactions. Substitution reactions of 5-nitropyridine-2-sulfonic acid have led to the formation of various 2,5-disubstituted pyridines, including 2-chloro-5-nitropyridine . The use of 2,2'-dithiobis(5-nitropyridine) for the heterodimerization of cysteine-containing peptides demonstrates the reactivity of the nitropyridine moiety in peptide chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The study of 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP), and 3-amino-2-chloro-4-methylpyridine (ACMP) involved vibrational wavenumbers, molecular electrostatic potentials, NBO, electronic properties, NMR chemical shifts, and theoretical calculations to understand their stability, charge delocalization, and reactivity . The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing solvent effects on emission spectra .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2,5-Dichloro-3-nitropyridine serves as a valuable compound in chemical synthesis. Bakke et al. (2000) explored its reaction with sulfite ions, leading to the formation of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid and 5-hydroxyaminopyridine-2-sulfonic acid, significant for creating disubstituted pyridines (Bakke, Ranes, Romming, & Sletvold, 2000). Additionally, Hamed (1997) studied the kinetics of nucleophilic substitutions on the pyridine ring, specifically with 2-chloro-3-nitropyridine, revealing insights into reaction mechanisms and product formation (Hamed, 1997).
Medicinal Chemistry and Organic Synthesis
In medicinal chemistry, 2,5-Dichloro-3-nitropyridine is used to synthesize various biologically active compounds. Andreassen et al. (2004) demonstrated its application in vicarious nucleophilic substitution (VNS) reactions with 3-nitropyridines, which is crucial for developing therapeutic agents (Andreassen, Bakke, Sletvold, & Svensen, 2004). The synthesis of 2-chloro- and 2-amino-5-fluoropyridines by Hand and Baker (1989) is another example where 2,5-Dichloro-3-nitropyridine plays a vital role in the creation of novel chemical entities (Hand & Baker, 1989).
Materials Science and Engineering
In materials science, 2,5-Dichloro-3-nitropyridine contributes to the development of noncentrosymmetric structures, as explored by Fur et al. (1996). They studied the formation of noncentrosymmetric crystals incorporating 2,5-Dichloro-3-nitropyridine, which has implications in the design of advanced materials (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).
Electronics and Nanotechnology
In the field of electronics and nanotechnology, Derosa, Guda, and Seminario (2003) demonstrated the use of a molecule containing 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which behaves like a molecular diode and shows potential for memory devices and nano-actuators (Derosa, Guda, & Seminario, 2003)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGJYJQJWMOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429047 | |
Record name | 2,5-Dichloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-nitropyridine | |
CAS RN |
21427-62-3 | |
Record name | 2,5-Dichloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21427-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.